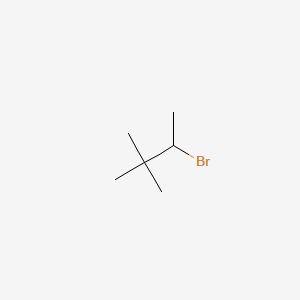

3-Bromo-2,2-dimethylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(7)6(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTGXWOFOTZORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728964 | |

| Record name | 3-Bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26356-06-9 | |

| Record name | 3-Bromo-2,2-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,2-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-dimethylbutane from 3,3-dimethylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2,2-dimethylbutane from its precursor, 3,3-dimethylbutan-2-ol. This synthesis is a key transformation in organic chemistry, often serving as a model for understanding nucleophilic substitution reactions and the challenges of controlling carbocation rearrangements. This document details the recommended synthetic route, including a thorough reaction mechanism, a detailed experimental protocol, and the necessary characterization data.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The synthesis of this compound from 3,3-dimethylbutan-2-ol presents a classic challenge due to the secondary nature of the alcohol, which can lead to carbocation formation and subsequent rearrangement to a more stable tertiary carbocation. This guide focuses on a method that minimizes this rearrangement, favoring the formation of the desired product.

Reaction Mechanism and Rationale for Reagent Selection

The reaction of 3,3-dimethylbutan-2-ol with hydrobromic acid (HBr) typically proceeds through an SN1-like mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. This secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the formation of the undesired rearranged product, 2-bromo-2,3-dimethylbutane, particularly at elevated temperatures.

To circumvent this rearrangement, the use of phosphorus tribromide (PBr₃) is the recommended method. This reagent facilitates an SN2 reaction, which avoids the formation of a discrete carbocation intermediate. The reaction proceeds through the following steps:

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite (B83602) ester intermediate.

-

Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside. This backside attack leads to the inversion of stereochemistry if the carbon is a chiral center.

-

Product Formation: The carbon-oxygen bond is broken, and the desired this compound is formed, along with the byproduct phosphorous acid (H₃PO₃).

By avoiding a carbocation intermediate, the SN2 pathway effectively prevents the possibility of rearrangement, leading to a higher yield of the desired non-rearranged product.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound using phosphorus tribromide.

Materials:

-

3,3-dimethylbutan-2-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3,3-dimethylbutan-2-ol in anhydrous diethyl ether.

-

Addition of PBr₃: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (a slight excess may be required) dropwise from the dropping funnel to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a designated period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material | 3,3-dimethylbutan-2-ol | C₆H₁₄O | 102.17 |

| Product | This compound | C₆H₁₃Br | 165.07 |

Table 2: Spectroscopic Data (¹H NMR)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3,3-dimethylbutan-2-ol | 3.48 | q | 1H | CH-OH |

| 1.13 | d | 3H | CH₃-CH | |

| 0.88 | s | 9H | C-(CH₃)₃ | |

| This compound | 4.05 | q | 1H | CH-Br |

| 1.75 | d | 3H | CH₃-CH | |

| 1.05 | s | 9H | C-(CH₃)₃ |

Table 3: Spectroscopic Data (¹³C NMR)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 3,3-dimethylbutan-2-ol | 76.0 | CH-OH |

| 35.1 | C(CH₃)₃ | |

| 25.9 | C-(CH₃)₃ | |

| 18.5 | CH₃-CH | |

| This compound | 65.5 | CH-Br |

| 38.6 | C(CH₃)₃ | |

| 26.8 | C-(CH₃)₃ | |

| 22.1 | CH₃-CH |

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

Conclusion

The synthesis of this compound from 3,3-dimethylbutan-2-ol is most effectively achieved using phosphorus tribromide to promote an SN2 reaction, thereby avoiding the carbocation rearrangement that is prevalent with hydrobromic acid. This guide provides the necessary theoretical background, a detailed experimental protocol, and comprehensive characterization data to enable researchers to successfully perform this synthesis and understand the underlying chemical principles. The provided visualizations further clarify the reaction pathways and experimental procedures.

physical and chemical properties of 3-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-2,2-dimethylbutane. The information is intended to support research, development, and safety protocols involving this compound.

Chemical Identity and Physical Properties

This compound, a halogenated alkane, is a valuable reagent in organic synthesis. Its sterically hindered structure influences its reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-3,3-dimethylbutane | [1] |

| CAS Number | 26356-06-9 | [1] |

| Molecular Formula | C6H13Br | [1] |

| Molecular Weight | 165.07 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as chloroform, DCM, DMSO, and ethyl acetate.[2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely available in public databases, predicted data and analysis of related compounds can provide valuable insights.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The presence of the bulky tert-butyl group and the bromine atom will influence the chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms may be observed.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to be dominated by C-H stretching and bending vibrations characteristic of alkanes. The C-Br stretching vibration will also be present, typically in the fingerprint region.

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of a bromine atom and alkyl fragments. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be a key feature in identifying bromine-containing fragments.

Chemical Properties and Reactivity

This compound exhibits reactivity typical of secondary alkyl halides, though influenced by the steric hindrance of the adjacent tert-butyl group.

3.1. Nucleophilic Substitution

Due to steric hindrance, this compound is expected to undergo nucleophilic substitution reactions, primarily through an SN1 mechanism, which involves the formation of a secondary carbocation intermediate.

3.2. Elimination Reactions

When treated with a strong, non-nucleophilic base, this compound will undergo elimination reactions to form alkenes.[4] The major product will depend on the reaction conditions and the base used, following Zaitsev's or Hofmann's rule. For example, reaction with sodium hydroxide (B78521) can lead to the formation of 3-methyl-2-butene.[4]

Synthesis

A common laboratory synthesis of this compound involves the reaction of 3,3-dimethylbutan-2-ol with hydrogen bromide.[5][6]

4.1. Experimental Protocol: Synthesis from 3,3-dimethylbutan-2-ol

Materials:

-

3,3-dimethylbutan-2-ol

-

Concentrated hydrobromic acid (HBr)

-

Anhydrous calcium chloride or sodium sulfate (B86663) (drying agent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylbutan-2-ol and an excess of concentrated hydrobromic acid.

-

Heat the mixture under reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain pure this compound.

Note: Specific reaction times, temperatures, and purification details may vary and should be optimized based on experimental observations.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | GHS Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Logical Relationships and Workflows

6.1. Synthesis and Subsequent Reaction Pathway

The following diagram illustrates the synthesis of this compound and a subsequent elimination reaction.

References

- 1. This compound | C6H13Br | CID 58223256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]

- 3. [S,(+)]-1-Bromo-2,3-dimethylbutane CAS#: 15164-29-1 [m.chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. brainly.com [brainly.com]

- 6. chegg.com [chegg.com]

An In-depth Technical Guide to the Structural Elucidation and Isomers of 3-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-bromo-2,2-dimethylbutane, a halogenated alkane with the molecular formula C₆H₁₃Br. This document details the spectroscopic methods used to confirm its structure, outlines its various structural isomers, and presents the information in a format tailored for professionals in the fields of chemical research and drug development.

Structural Elucidation of this compound

The logical workflow for elucidating the structure of an unknown compound, such as this compound, is depicted below. This process involves integrating data from multiple analytical techniques to piece together the molecular puzzle.

Spectroscopic Data of 3-Bromo-2,2-dimethylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-2,2-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data, offering a foundational resource for researchers in the field.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Quartet | 1H | CH-Br |

| ~1.8 - 2.0 | Multiplet | 1H | CH of ethyl |

| ~1.1 | Singlet | 9H | C(CH₃)₃ |

| ~1.0 | Doublet | 3H | CH₃ of ethyl |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~65 - 70 | CH | C-Br |

| ~35 - 40 | C | Quaternary C |

| ~30 - 35 | CH₂ | CH₂ of ethyl |

| ~25 - 30 | CH₃ | C(CH₃)₃ |

| ~10 - 15 | CH₃ | CH₃ of ethyl |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (CH₂) |

| 1390 - 1365 | Medium-Strong | C-H bend (CH₃) |

| 1260 | Strong | C-C skeletal vibration (tert-butyl) |

| 650 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 164/166 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 149/151 | [M - CH₃]⁺ |

| 135/137 | [M - C₂H₅]⁺ |

| 85 | [M - Br]⁺ (loss of bromine radical) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) - Likely base peak |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL). The sample is transferred to a 5 mm NMR tube, ensuring no solid particles are present. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled sequence is typically employed. The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for analyzing volatile organic compounds like this compound. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

CAS number and molecular weight of 3-Bromo-2,2-dimethylbutane

This document provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound 3-Bromo-2,2-dimethylbutane.

Core Chemical Properties

This compound is a halogenated alkane. The following table summarizes its key quantitative identifiers.

| Property | Value | Reference |

| CAS Number | 26356-06-9 | [1][2][3] |

| Molecular Weight | 165.071 g/mol | [1] |

| Molecular Formula | C6H13Br | [1][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of bromoalkanes are extensive and varied. A general approach for the synthesis of this compound would typically involve the bromination of 2,2-dimethylbutane. Characterization often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the compound. For specific, validated experimental methodologies, researchers are advised to consult peer-reviewed chemical synthesis journals and established protocols from reputable chemical societies.

Visualizations

The following diagram illustrates the logical relationship between the chemical name and its fundamental properties.

Caption: Relationship between chemical identity and key properties.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-2,2-dimethylbutane. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility characteristics, predicted stability based on structural analysis and reaction mechanisms, and detailed experimental protocols for determining these properties.

Core Concepts: Structure, Solubility, and Stability

This compound, a tertiary alkyl halide, possesses a sterically hindered structure that significantly influences its chemical behavior. The bulky tert-butyl group adjacent to the bromine-bearing carbon atom plays a crucial role in both its solubility and stability profiles.

Solubility: The molecule exhibits a nonpolar character due to its hydrocarbon backbone. Consequently, it is expected to have low solubility in polar solvents like water and higher solubility in organic solvents. The "like dissolves like" principle suggests its miscibility with other nonpolar and moderately polar organic solvents.

Stability: The stability of this compound is primarily dictated by its susceptibility to nucleophilic substitution (SN1) and elimination (E1) reactions. The tertiary nature of the carbocation that can be formed upon cleavage of the carbon-bromine bond makes it relatively stable, favoring unimolecular reaction pathways.

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low | The nonpolar alkyl chain dominates the molecule's character, leading to poor interaction with the highly polar water molecules. |

| Methanol, Ethanol | Sparingly Soluble | The presence of a hydroxyl group allows for some interaction, but the large nonpolar part of the molecule limits solubility. |

| Polar Aprotic | ||

| Acetone | Soluble | Acetone's ability to engage in dipole-dipole interactions without the strong hydrogen bonding network of protic solvents allows for better solvation of the alkyl halide. |

| Acetonitrile (B52724) | Soluble | Similar to acetone, acetonitrile can solvate the molecule through dipole-dipole interactions. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent that is an excellent solvent for many organic molecules. |

| Nonpolar | ||

| Hexane, Toluene | Highly Soluble | The nonpolar nature of these solvents allows for effective van der Waals interactions with the nonpolar alkyl portion of this compound. |

Stability and Degradation Pathways

The primary degradation pathways for this compound are hydrolysis (an SN1 reaction) and elimination (an E1 reaction). The sterically hindered nature of the tertiary carbon atom disfavors bimolecular (SN2 and E2) reactions.

Elimination Reactions

When heated in the presence of a base, such as alcoholic potassium hydroxide (B78521) or sodium ethoxide in ethanol, this compound readily undergoes elimination.[1] The reaction proceeds via an E1 mechanism, which involves the formation of a tertiary carbocation intermediate. This reaction is reported to follow first-order kinetics.[2] The carbocation can then lose a proton from an adjacent carbon to form two possible alkene products: 2,3-dimethyl-2-butene (B165504) (the more substituted and generally major product, Zaitsev's rule) and 2,3-dimethyl-1-butene (B117154) (the less substituted product, Hofmann product).[1][2]

References

An In-depth Technical Guide on the Unusual Reactivity of Neopentyl Bromides in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neopentyl bromide, a primary alkyl halide, exhibits anomalously slow reactivity in bimolecular nucleophilic substitution (SN2) reactions, a characteristic attributed to the profound steric hindrance imposed by the adjacent quaternary carbon. Unimolecular (SN1) reactions, while also slow, are notably accompanied by skeletal rearrangements. This guide provides a comprehensive technical overview of the unique reactivity of neopentyl bromides in substitution reactions. It delves into the mechanistic underpinnings of this unusual behavior, presents quantitative kinetic and product data, and offers detailed experimental protocols for studying these reactions. A thorough understanding of these principles is critical for professionals in drug development and organic synthesis, where the steric and electronic properties of substrates dictate reaction outcomes and molecular design.

Introduction: The Neopentyl Anomaly

Typically, primary alkyl halides are prime candidates for SN2 reactions, characterized by a backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. Conversely, they are poor substrates for SN1 reactions due to the instability of the resulting primary carbocation. Neopentyl bromide, however, defies these straightforward predictions. The presence of a bulky tert-butyl group adjacent to the reaction center dramatically alters its reactivity profile, making it a fascinating case study in the interplay of steric and electronic effects in substitution reactions.

The Impeded SN2 Pathway: A Tale of Steric Hindrance

The defining feature of the neopentyl system in SN2 reactions is the extreme steric congestion around the electrophilic carbon. The tert-butyl group effectively shields the backside of the carbon atom bearing the bromine, rendering a direct approach by a nucleophile exceptionally difficult.

This steric impediment leads to a drastically reduced reaction rate compared to other primary alkyl halides. For instance, the SN2 reaction of neopentyl bromide is approximately 3 million times slower than that of methyl bromide[1].

Quantitative Analysis of SN2 Reactivity

The following tables summarize the quantitative data on the SN2 reactivity of neopentyl bromide, highlighting the profound effect of steric hindrance.

Table 1: Relative SN2 Reaction Rates with Sodium Ethoxide in Ethanol

| Substrate | Relative Rate |

| Methyl Bromide | 30 |

| Ethyl Bromide | 1 |

| n-Propyl Bromide | 0.4 |

| Isobutyl Bromide | 0.03 |

| Neopentyl Bromide | 0.00001 |

(Data adapted from various sources)

Table 2: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide (B81097) in DMSO at 100 °C [2][3]

| Substrate | Leaving Group | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Relative Rate |

| Neopentyl Iodide | I | 11.5 | 1.00 |

| Neopentyl Bromide | Br | 5.8 | 0.50 |

| Neopentyl p-Toluenesulfonate | OTs | 1.0 | 0.09 |

| Neopentyl Chloride | Cl | 0.2 | 0.02 |

The SN1 Pathway: A Journey of Rearrangement

While the SN2 pathway is severely hindered, the SN1 pathway is also unfavorable due to the high energy of the initially formed primary carbocation. However, under forcing conditions (e.g., solvolysis in a polar protic solvent with heating), neopentyl bromide can undergo substitution via an SN1-like mechanism. A key feature of this pathway is the immediate rearrangement of the unstable primary carbocation to a more stable tertiary carbocation through a 1,2-methyl shift, a process known as a Wagner-Meerwein rearrangement.

This rearrangement dictates the structure of the final substitution and elimination products. For example, the solvolysis of neopentyl bromide in water does not yield the expected neopentyl alcohol. Instead, the rearranged tertiary carbocation is trapped by water to form 2-methyl-2-butanol, and also undergoes elimination to give 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056).

Visualizing the SN1 Reaction and Rearrangement

Caption: SN1 reaction pathway of neopentyl bromide involving a Wagner-Meerwein rearrangement.

Product Distribution in SN1 Reactions

The product distribution in the solvolysis of neopentyl bromide is dependent on the solvent and reaction conditions. The rearranged substitution product is typically the major product.

Table 3: Product Distribution from the Solvolysis of Neopentyl Bromide

| Solvent | Temperature (°C) | Substitution Product (2-Methyl-2-butanol) | Elimination Products (Olefins) |

| 80% Aqueous Ethanol | 25 | >99% (rearranged) | <1% |

| Acetic Acid | 70 | Major (rearranged acetate) | Minor |

| Formic Acid | 75 | Major (rearranged formate) | Minor |

(Data is illustrative and compiled from various literature sources)

Anchimeric Assistance: A Neighboring Group's Helping Hand?

In some neopentyl systems with appropriate neighboring groups, the rate of ionization can be accelerated through anchimeric assistance (neighboring group participation). While the methyl groups in neopentyl bromide itself do not provide significant anchimeric assistance, substitution at the gamma position with a group capable of stabilizing the developing positive charge can lead to rate enhancement. For instance, the solvolysis of a neopentyl-like substrate with a phenyl group at the gamma position proceeds much faster than neopentyl bromide due to the formation of a stabilized phenonium ion intermediate.

Visualizing Anchimeric Assistance

Caption: Anchimeric assistance by a neighboring aryl group in a neopentyl-like system.

Experimental Protocols

Kinetic Study of the SN2 Reaction of Neopentyl Bromide with Sodium Azide by ¹H NMR

Objective: To determine the rate constant for the SN2 reaction of neopentyl bromide with sodium azide in a polar aprotic solvent.[2][3]

Materials:

-

Neopentyl bromide

-

Sodium azide (NaN₃)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

Thermostated NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 0.1 M). In a clean, dry NMR tube, dissolve a precisely weighed amount of neopentyl bromide in a known volume of the sodium azide stock solution. The final concentrations of both reactants should be accurately known.

-

NMR Analysis: Place the NMR tube in the pre-heated (e.g., 100 °C) NMR spectrometer.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular time intervals over the course of the reaction. The disappearance of the neopentyl bromide signal (e.g., the singlet for the -CH₂-Br protons) and the appearance of the neopentyl azide signal can be monitored.

-

Data Analysis: Integrate the signals corresponding to the reactant and product at each time point. The concentration of neopentyl bromide at time t, [Npb]t, can be calculated from the relative integrals. A plot of ln([Npb]t/[Npb]₀) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant.

Solvolysis of Neopentyl Bromide and Product Analysis by Gas Chromatography (GC)

Objective: To investigate the products of the SN1 solvolysis of neopentyl bromide.

Materials:

-

Neopentyl bromide

-

80% aqueous ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Gas chromatograph with a suitable column (e.g., non-polar capillary column)

-

Authentic samples of neopentyl alcohol, 2-methyl-2-butanol, 2-methyl-2-butene, and 2-methyl-1-butene for GC calibration.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve neopentyl bromide in 80% aqueous ethanol.

-

Reaction Execution: Heat the mixture at reflux for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with sodium bicarbonate. Extract the organic products with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Analysis: Concentrate the ethereal solution carefully. Analyze the product mixture by gas chromatography.

-

Product Identification and Quantification: Compare the retention times of the peaks in the product mixture with those of the authentic standards to identify the products. The relative peak areas can be used to determine the product distribution.

Conclusion and Implications for Drug Development

The unusual reactivity of neopentyl bromide serves as a powerful illustration of the profound impact of steric hindrance and carbocation stability on the course of substitution reactions. For researchers in drug development, a deep understanding of these principles is not merely academic. The presence of sterically demanding groups, such as the neopentyl moiety, in drug candidates can significantly influence their metabolic stability and reactivity. By anticipating and understanding the potential for slow reaction rates and skeletal rearrangements, medicinal chemists can design molecules with improved pharmacokinetic profiles and avoid unintended biological activities arising from rearranged metabolites. This knowledge is therefore indispensable in the rational design and synthesis of novel therapeutic agents.

References

Steric Hindrance Effects in Reactions of 3-Bromo-2,2-dimethylbutane: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the profound influence of steric hindrance on the reaction pathways of 3-bromo-2,2-dimethylbutane. It explores the competition between substitution and elimination reactions, the mechanistic implications of the bulky tert-butyl group, and the resulting product distributions.

Introduction: The Unique Reactivity of a Hindered Secondary Alkyl Halide

This compound presents a fascinating case study in organic reactivity. As a secondary alkyl halide, one might anticipate a reactivity profile that straddles the line between S(_N)1/E1 and S(_N)2/E2 mechanisms. However, the presence of a sterically demanding tert-butyl group adjacent to the carbon bearing the bromine atom dramatically alters its chemical behavior. This steric bulk effectively shields the electrophilic carbon from backside attack, rendering the S(_N)2 pathway exceptionally unfavorable. Consequently, reactions of this compound are dominated by unimolecular processes that proceed through a carbocation intermediate.

A key feature of these reactions is the propensity for carbocation rearrangement. The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift to generate a more stable tertiary carbocation. This rearranged intermediate serves as the common precursor for the major substitution and elimination products, dictating the final product distribution. Understanding these steric and electronic effects is paramount for predicting and controlling the outcomes of reactions involving this and structurally similar hindered molecules, a common motif in medicinal chemistry and materials science.

Mechanistic Pathways: A Tale of Two Carbocations

The reactions of this compound in a polar protic solvent, such as ethanol (B145695), are classic examples of competing S(_N)1 and E1 pathways, both proceeding through a common, rearranged carbocation intermediate.

The S(_N)2 and E2 Pathways: The Road Not Taken

Due to the significant steric hindrance imposed by the adjacent tert-butyl group, both bimolecular substitution (S(_N)2) and bimolecular elimination (E2) reactions are strongly disfavored. The bulky methyl groups of the tert-butyl group physically block the required trajectory for a nucleophile to perform a backside attack (for S(_N)2) or for a base to abstract a proton in a concerted manner with bromide departure (for E2).

The S(_N)1 and E1 Pathways: A Unimolecular Journey

In the absence of a strong, unhindered base, the reaction of this compound proceeds via a unimolecular mechanism.

Step 1: Formation of the Initial Carbocation The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, facilitated by the ionizing capability of the polar solvent. This results in the formation of a secondary carbocation.

Step 2: The 1,2-Methyl Shift: A Drive for Stability The initially formed secondary carbocation is immediately adjacent to a quaternary carbon. This proximity allows for a rapid and irreversible 1,2-methyl shift. One of the methyl groups on the quaternary carbon migrates with its bonding pair of electrons to the positively charged secondary carbon. This rearrangement produces a more stable tertiary carbocation.

Step 3: Nucleophilic Attack (S(_N)1) and Deprotonation (E1) The tertiary carbocation is the key branch point for the formation of the final products:

-

S(_N)1 Pathway: The solvent (ethanol) acts as a nucleophile, attacking the electrophilic tertiary carbocation. Subsequent deprotonation of the resulting oxonium ion by another solvent molecule yields the final substitution product.

-

E1 Pathway: The solvent (ethanol) acts as a weak base, abstracting a proton from a carbon adjacent to the carbocation center. This results in the formation of a double bond and the elimination products.

The following diagram illustrates this overarching reaction mechanism.

Data Presentation: Product Distribution in Ethanolysis

The solvolysis of this compound in ethanol yields a mixture of substitution and elimination products. The distribution of these products is a direct consequence of the stability of the intermediate carbocation and the reaction conditions. The following table summarizes a representative product distribution based on the principles of carbocation stability and Zaitsev's rule. Note: The exact percentages can vary with reaction temperature and time; the values presented are illustrative.

| Product Name | Structure | Type | Reaction Pathway | Representative Yield (%) |

| 2-Ethoxy-2,3-dimethylbutane | (CH₃)₂CH-C(OCH₂CH₃)(CH₃)₂ | Substitution | S(_N)1 (from tertiary carbocation) | ~65% |

| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Elimination | E1 (from tertiary carbocation) | ~30% |

| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | Elimination | E1 (from tertiary carbocation) | ~4% |

| 3,3-Dimethyl-1-butene | CH₂=CH-C(CH₃)₃ | Elimination | E1 (from secondary carbocation) | ~1% |

Experimental Protocols

The following sections provide detailed methodologies for the solvolysis of this compound and the subsequent analysis of the product mixture.

Synthesis of this compound (Illustrative)

A common laboratory synthesis involves the bromination of 3,3-dimethyl-2-butanol.

-

Reaction Setup: To a round-bottom flask cooled in an ice bath, add 3,3-dimethyl-2-butanol.

-

Reagent Addition: Slowly add a solution of hydrobromic acid (HBr) with stirring.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Solvolysis of this compound in Ethanol

This protocol outlines the procedure for the ethanolysis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in absolute ethanol.

-

Reaction: Heat the solution to reflux and maintain the temperature for a specified period (e.g., 24 hours).

-

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and carefully remove the solvent by rotary evaporation.

-

Analysis: The resulting crude product mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

The workflow for this experimental procedure is depicted below.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The relative amounts of the products from the solvolysis reaction can be accurately determined using GC-MS.

-

Sample Preparation: Prepare a dilute solution of the crude product mixture in a volatile solvent (e.g., dichloromethane).

-

GC Parameters (Illustrative):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis:

-

Identify the peaks corresponding to each product by their retention times and mass spectra.

-

Determine the relative percentage of each product by integrating the peak areas in the total ion chromatogram (TIC), assuming similar response factors for the isomeric products.

-

Conclusion

The reactivity of this compound is a clear demonstration of the power of steric effects in directing reaction mechanisms. The steric hindrance provided by the tert-butyl group effectively shuts down bimolecular reaction pathways, forcing the molecule to react through a unimolecular mechanism. The subsequent carbocation rearrangement to a more stable tertiary intermediate is the pivotal step that governs the formation of the major substitution and elimination products. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of synthetic routes and the prediction of product outcomes for sterically encumbered molecules. The methodologies presented herein provide a robust framework for the investigation of such systems.

An In-depth Technical Guide to Carbocation Rearrangement in Reactions of 3-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbocation rearrangement observed in the reactions of 3-bromo-2,2-dimethylbutane, a classic example of a Wagner-Meerwein rearrangement. This phenomenon is of critical importance in synthetic chemistry and drug development, where understanding reaction mechanisms is paramount for predicting product formation and designing synthetic pathways.

Introduction: The Phenomenon of Carbocation Rearrangement

Carbocation intermediates are a common feature in many organic reactions, particularly in unimolecular substitution (S"N"1) and elimination (E1) reactions. The stability of these carbocations plays a crucial role in the reaction pathway and the distribution of products. Carbocations can undergo rearrangement to form a more stable species, a process that significantly influences the final product mixture. This compound serves as an excellent substrate to study this rearrangement, as its structure facilitates a predictable and well-documented 1,2-methyl shift.

When this compound is subjected to solvolysis, for instance, by heating in a polar protic solvent like ethanol (B145695), it undergoes a reaction that proceeds via a carbocation intermediate. The initially formed secondary carbocation rapidly rearranges to a more stable tertiary carbocation, which then leads to the formation of the major reaction products.

The Reaction Mechanism: A Step-by-Step Analysis

The solvolysis of this compound in ethanol proceeds through a combined S"N"1 and E1 mechanism, which is initiated by the formation of a carbocation.

Step 1: Formation of the Secondary Carbocation The reaction begins with the departure of the bromide leaving group, facilitated by the polar solvent. This results in the formation of a secondary carbocation at the carbon to which the bromine was attached. This initial carbocation is relatively unstable.

Step 2: The Wagner-Meerwein Rearrangement (1,2-Methyl Shift) The key step in this reaction is the rearrangement of the secondary carbocation to a more stable tertiary carbocation. This occurs through a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged carbon.[1][2] This rearrangement is energetically favorable because tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects.

Step 3: Formation of Products The newly formed, more stable tertiary carbocation can then react in two ways:

-

Substitution (S"N"1): The solvent (ethanol) acts as a nucleophile and attacks the tertiary carbocation. Subsequent deprotonation of the resulting oxonium ion by another ethanol molecule yields the major substitution product.

-

Elimination (E1): The solvent (ethanol) acts as a base and removes a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond, leading to alkene products.

Product Distribution

| Product Name | Structure | Product Type | Abundance |

| 2-Ethoxy-2,3-dimethylbutane | CH₃CH(CH₃)C(OCH₂CH₃)(CH₃)₂ | S"N"1 (Rearranged) | Major |

| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | E1 (Rearranged) | Minor |

| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | E1 (Rearranged) | Minor |

| 3,3-Dimethyl-1-butene | CH₂=CHC(CH₃)₃ | E1 (Unrearranged) | Minor |

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the solvolysis of this compound.

Caption: Overall reaction pathway for the solvolysis of this compound.

Caption: Logical workflow of the S"N"1/E1 reaction with rearrangement.

Experimental Protocol: Solvolysis of an Alkyl Halide

The following is a representative experimental protocol for conducting the solvolysis of a secondary alkyl halide like this compound and monitoring its kinetics.

Objective: To determine the rate of solvolysis of this compound in an ethanol-water mixture and to identify the products of the reaction.

Materials:

-

This compound

-

80:20 (v/v) ethanol-water solution

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

-

Bromothymol blue indicator solution

-

Ice bath

-

Constant temperature water bath (set to, e.g., 50 °C)

-

Burette, pipettes, volumetric flasks, and conical flasks

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Part A: Kinetic Analysis

-

Prepare a stock solution of this compound in the 80:20 ethanol-water solvent. For example, accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of the solvent mixture in a volumetric flask.

-

Place the volumetric flask in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.

-

At time zero, start a stopwatch. At regular time intervals (e.g., every 10-15 minutes), withdraw a 5 mL aliquot of the reaction mixture using a pipette and transfer it to a conical flask containing ice to quench the reaction.

-

Add a few drops of bromothymol blue indicator to the quenched aliquot. The solution should be acidic due to the formation of HBr.

-

Titrate the HBr in the aliquot with the standardized sodium hydroxide solution until the indicator endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH solution used.

-

Continue taking aliquots and titrating for a period sufficient to observe a significant change in the concentration of HBr (e.g., 2-3 hours or until the reaction is approximately 70% complete).

-

A final "infinity" reading should be taken after the reaction has gone to completion (e.g., by heating the remaining reaction mixture at a higher temperature for a prolonged period or letting it stand for 24-48 hours).

Part B: Product Analysis

-

Allow a separate sample of the reaction mixture to react to completion in the constant temperature water bath.

-

Extract the organic products from the reaction mixture using a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Analyze the organic extract by GC-MS to separate and identify the substitution and elimination products. The relative peak areas in the gas chromatogram can be used to estimate the product distribution.

Data Analysis: The first-order rate constant (k) for the solvolysis reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at infinite time and Vt is the volume of NaOH used at time t. The slope of this plot will be equal to -k.

Conclusion

The reactions of this compound provide a clear and instructive example of a Wagner-Meerwein rearrangement involving a 1,2-methyl shift. The strong thermodynamic driving force to form a more stable tertiary carbocation from an initial secondary carbocation dictates the course of the reaction, leading to a rearranged major substitution product and several minor elimination products. A thorough understanding of such carbocation rearrangements is fundamental for chemists in research and industry to predict and control the outcomes of chemical reactions.

References

An In-Depth Technical Guide on the Safety, Handling, and Storage of 3-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for 3-Bromo-2,2-dimethylbutane. The information presented is intended to support laboratory safety and ensure the proper management of this chemical compound in a research and development setting.

Chemical and Physical Properties

This compound, a flammable and irritant liquid, possesses distinct physical and chemical characteristics that necessitate careful handling. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1] |

| Molecular Weight | 165.07 g/mol | [1] |

| CAS Number | 26356-06-9 | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 148-150 °C | |

| Density | 1.182 g/cm³ at 25 °C | |

| Flash Point | 75 °C / 167 °F | [2] |

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3][4][5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3][4][5] Always inspect gloves for tears or punctures before use.

-

Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over clothing that covers the legs and arms.[3][4] Closed-toe shoes are required.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3] If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors may be necessary.

Handling and Storage

Safe Handling Practices

-

Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[2][3] Use non-sparking tools when handling containers.

-

Ventilation: All handling procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations below exposure limits.[3]

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[6][7][8][9][10]

Storage Requirements

-

Containers: Store in tightly closed, properly labeled containers.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2] Flammable liquid storage cabinets are recommended.

-

Separation: Segregate from incompatible materials.[6][7][8][9][10]

-

Environment: Protect from direct sunlight and heat.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill or leak, follow these procedures:

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[11]

-

Ventilate the Area: Ensure adequate ventilation to disperse vapors.

-

Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For large spills, dike the area to prevent spreading.

-

Personal Protection: Responders should wear appropriate PPE, including respiratory protection.[11][12]

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13][14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[15]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Experimental Protocols

General Protocol for an E1 Elimination Reaction

This compound is known to undergo E1 elimination, often with rearrangement, due to the steric hindrance around the reaction center. The following is a general protocol for such a reaction.

Objective: To synthesize alkenes from this compound via an E1 elimination.

Materials:

-

This compound

-

A weak base/nucleophile (e.g., ethanol, water)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound with a suitable solvent that can also act as a weak base (e.g., ethanol).

-

Heating: Heat the mixture to reflux using a heating mantle. The reaction is typically slow and may require several hours of heating.[16]

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the resulting alkene mixture by distillation. Due to potential rearrangements, a mixture of 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504) is expected.[16]

Caption: Experimental workflow for the E1 elimination of this compound.

General Protocol for Distillation

Objective: To purify this compound by distillation.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Heating: Gently heat the flask with a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (148-150 °C). Monitor the temperature at the distillation head.

-

Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool before disassembling.

Caption: General workflow for the purification of this compound by distillation.

General Protocol for Quenching Unreacted Alkyl Halides

Objective: To safely neutralize unreacted this compound in a reaction mixture.

Materials:

-

Reaction mixture containing unreacted this compound

-

Quenching agent (e.g., a dilute solution of a weak base like sodium bicarbonate, or an alcohol like methanol)

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

-

Slow Addition: Slowly add the quenching agent to the stirred reaction mixture. The choice of quenching agent depends on the reaction solvent and other components. For quenching a reactive alkyl halide, a nucleophilic solvent like methanol (B129727) can be used to convert it to a less reactive ether.

-

Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase.

-

Workup: Once the quenching is complete, proceed with the appropriate aqueous workup.

Reactivity and Toxicological Pathways

E1 Elimination with Rearrangement

Due to the steric hindrance of the neopentyl group, this compound is resistant to SN2 reactions. It can undergo E1 and SN1 reactions, which proceed through a carbocation intermediate. The initially formed secondary carbocation is prone to a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.

Caption: E1 elimination pathway of this compound, including carbocation rearrangement.

Putative Toxicological Pathway

Halogenated alkanes can be metabolized by cytochrome P450 enzymes in the liver. This metabolic activation can lead to the formation of reactive radical species. These radicals can initiate a cascade of damaging cellular events, including lipid peroxidation and DNA damage, ultimately leading to cellular stress and toxicity.[17][18][19][20][21][22][23][24]

References

- 1. This compound | C6H13Br | CID 58223256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. - Division of Research Safety | Illinois [drs.illinois.edu]

- 4. int-enviroguard.com [int-enviroguard.com]

- 5. blog.storemasta.com.au [blog.storemasta.com.au]

- 6. fishersci.ie [fishersci.ie]

- 7. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

- 8. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 10. ekstern.filer.uib.no [ekstern.filer.uib.no]

- 11. chemtekinc.com [chemtekinc.com]

- 12. whmis.org [whmis.org]

- 13. phoenix.gov [phoenix.gov]

- 14. fireengineering.com [fireengineering.com]

- 15. chemfax.com [chemfax.com]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. researchgate.net [researchgate.net]

- 18. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. courses.washington.edu [courses.washington.edu]

- 20. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytochrome P450s: mechanisms and biological implications in drug metabolism and its interaction with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-2,2-dimethylbutane as a Substrate in SN1 Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 3-bromo-2,2-dimethylbutane as a model substrate in the study of unimolecular nucleophilic substitution (SN1) reactions. Due to its structural characteristics, this secondary alkyl halide undergoes a characteristic carbocation rearrangement, making it an excellent system for investigating reaction mechanisms, kinetics, and product distribution in SN1 and competing E1 (unimolecular elimination) pathways. These notes offer insights into the reaction dynamics, experimental setup, and analytical methods for quantitative assessment.

Introduction

The solvolysis of this compound is a classic example of an SN1 reaction that proceeds with a Wagner-Meerwein rearrangement. The reaction is initiated by the departure of the bromide leaving group to form a secondary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. The subsequent nucleophilic attack by the solvent (solvolysis) and competing elimination reactions lead to a mixture of products. Understanding the kinetics and product distribution of this reaction provides valuable insights into carbocation stability, rearrangement pathways, and the factors governing substitution versus elimination.

Reaction Mechanism and Product Profile

The solvolysis of this compound in a protic solvent such as ethanol (B145695) follows first-order kinetics, consistent with an SN1 mechanism. The primary products include a rearranged ether from nucleophilic substitution and two alkene isomers from the competing E1 elimination pathway.

Key Products:

-

Major Substitution Product: 2-Ethoxy-2,3-dimethylbutane

-

Major Elimination Product: 2,3-Dimethyl-2-butene (tetrasubstituted)

-

Minor Elimination Product: 2,3-Dimethyl-1-butene (disubstituted)

Quantitative Data

The following table summarizes representative kinetic and product distribution data for the solvolysis of this compound in ethanol at 25°C. (Disclaimer: The following data is illustrative and compiled from typical values for similar SN1 reactions due to the absence of a single comprehensive literature source for this specific substrate under these exact conditions.)

| Parameter | Value | Conditions |

| Rate Law | Rate = k[this compound] | Ethanolic Solution |

| First-Order Rate Constant (k) | 2.5 x 10⁻⁵ s⁻¹ | 25°C in Ethanol |

| Activation Energy (Ea) | ~22 kcal/mol | Estimated |

| Product Distribution | ||

| Total Substitution (SN1) | ~65% | |

| 2-Ethoxy-2,3-dimethylbutane | 100% of substitution products | |

| Total Elimination (E1) | ~35% | |

| 2,3-Dimethyl-2-butene | >90% of elimination products | |

| 2,3-Dimethyl-1-butene | <10% of elimination products |

Signaling Pathways and Logical Relationships

The reaction proceeds through a series of steps involving the formation and rearrangement of a carbocation intermediate. This logical relationship can be visualized as follows:

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvolysis by Titration

This protocol describes the determination of the first-order rate constant for the solvolysis of this compound in an ethanol-water mixture by monitoring the production of hydrobromic acid (HBr).

Materials:

-

This compound

-

Absolute Ethanol

-

Deionized Water

-

Standardized 0.01 M Sodium Hydroxide (NaOH) solution

-

Bromothymol blue indicator solution

-

Acetone (B3395972) (for quenching)

-

Volumetric flasks (100 mL)

-

Pipettes (10 mL, 25 mL)

-

Burette (50 mL)

-

Conical flasks (100 mL)

-

Thermostated water bath

-

Stopwatch

Procedure:

-

Preparation of the Reaction Mixture: Prepare an 80:20 (v/v) ethanol-water solution. In a 100 mL volumetric flask, accurately weigh approximately 1.65 g of this compound and dissolve it in the 80:20 ethanol-water solvent to make a 0.1 M solution.

-

Reaction Initiation: Place the flask in a thermostated water bath set to 25°C. Allow the solution to equilibrate for at least 20 minutes.

-

Titration at Time Zero (t=0): Withdraw a 10 mL aliquot of the reaction mixture and immediately add it to a 100 mL conical flask containing 20 mL of acetone to quench the reaction. Add 2-3 drops of bromothymol blue indicator and titrate with the standardized 0.01 M NaOH solution until the color changes from yellow to blue. Record this initial volume of NaOH.

-

Kinetic Runs: At regular time intervals (e.g., every 30 minutes for 3 hours), withdraw 10 mL aliquots, quench with acetone, and titrate with the NaOH solution as described above. Record the time and the volume of NaOH used for each titration.

-

Infinity Titration (t=∞): After the final time point, loosely stopper the reaction flask and heat it in the water bath at 60°C for at least 2 hours to ensure the reaction goes to completion. Cool the flask to room temperature and titrate a final 10 mL aliquot.

-

Data Analysis:

-

Calculate the concentration of HBr at each time point.

-

The first-order rate law is given by: ln(V∞ - Vt) = -kt + ln(V∞ - V₀), where V∞ is the volume of NaOH at time infinity, Vt is the volume at time t, and V₀ is the initial volume.

-

Plot ln(V∞ - Vt) versus time. The slope of the line will be -k, the first-order rate constant.

-

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the method for identifying and quantifying the products of the solvolysis reaction.

Materials:

-

Reaction mixture from Protocol 1 (after completion)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Work-up of the Reaction Mixture: Take a 20 mL aliquot of the completed reaction mixture. Add 20 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

GC-MS Analysis:

-

Dissolve the resulting residue in a small, known volume of a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot of the sample into the GC-MS.

-

The different products (2-ethoxy-2,3-dimethylbutane, 2,3-dimethyl-2-butene, and 2,3-dimethyl-1-butene) will have different retention times.

-

Identify each component by its mass spectrum.

-

The relative peak areas in the gas chromatogram can be used to determine the product distribution ratio.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the kinetic and product analysis of the solvolysis of this compound.

Application Notes and Protocols for the E1 Elimination of 3-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1 (Elimination, Unimolecular) reaction is a fundamental transformation in organic chemistry, proceeding through a carbocation intermediate to form an alkene. 3-Bromo-2,2-dimethylbutane serves as an excellent substrate for demonstrating the principles of E1 reactions, including the significant role of carbocation rearrangements. This document provides detailed application notes and experimental protocols for conducting the E1 elimination of this compound, with a focus on the reaction mechanism, product distribution, and analytical methods for product characterization.

The reaction of this compound, a secondary alkyl halide, in a polar protic solvent with a weak base, characteristically proceeds via an E1 mechanism. A key feature of this reaction is the rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation through a 1,2-methyl shift. This rearrangement dictates the composition of the product mixture, which primarily consists of the more substituted alkenes, in accordance with Zaitsev's rule, along with a substitution product.

Reaction Mechanism and Product Formation

The E1 elimination of this compound is a stepwise process:

-

Formation of a Secondary Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, forming an unstable secondary carbocation.

-

Carbocation Rearrangement: A 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation.

-

Deprotonation to Form Alkenes: A weak base (e.g., the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Deprotonation from the two possible adjacent carbons of the tertiary carbocation yields two different alkene products: the major product, 2,3-dimethyl-2-butene (B165504) (tetrasubstituted), and the minor product, 2,3-dimethyl-1-butene (B117154) (disubstituted).

-

Competing SN1 Reaction: The tertiary carbocation can also be attacked by the solvent acting as a nucleophile, leading to the formation of an SN1 substitution product.

The overall reaction pathway, including the carbocation rearrangement, is depicted below.

Protocol for the Formation of 2,2-Dimethylbutylmagnesium Bromide from 3-Bromo-2,2-dimethylbutane

Application Note: The formation of Grignard reagents from sterically hindered alkyl halides, such as 3-Bromo-2,2-dimethylbutane (neopentyl-type bromide), presents a significant challenge due to the steric hindrance around the reaction center. This steric bulk impedes the reaction with the magnesium surface, often leading to slow initiation and low yields. To overcome these challenges, specific activation of the magnesium metal and optimized reaction conditions are crucial. This protocol details a robust method for the successful preparation of 2,2-dimethylbutylmagnesium bromide, a valuable reagent in organic synthesis for introducing the sterically demanding 2,2-dimethylbutyl group.

The following protocol employs chemical activation of the magnesium turnings and the use of tetrahydrofuran (B95107) (THF) as a solvent, which is generally superior to diethyl ether for less reactive halides due to its higher solvating power.[1]

Core Requirements

Data Presentation: Reaction Parameters

| Parameter | Value/Range | Notes |

| Reactants | ||

| This compound | 1.0 equivalent | Substrate |

| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess magnesium ensures complete reaction. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient to achieve a desired concentration (e.g., 0.5 - 1.0 M) | THF is preferred for sterically hindered halides. Must be rigorously dried.[1] |

| Activation Agent | ||

| Iodine (I₂) | 1-2 small crystals | Acts as an indicator and activator by reacting with the magnesium surface.[2] |

| or 1,2-Dibromoethane (DBE) | A few drops (e.g., 0.05 equivalents) | A highly reactive alkyl halide that readily cleans the magnesium surface.[2] |

| Reaction Conditions | ||

| Atmosphere | Inert (Dry Argon or Nitrogen) | Grignard reagents are sensitive to moisture and oxygen.[3] |

| Initiation Temperature | Room temperature to gentle warming | Gentle heating may be required to start the reaction.[2] |

| Addition Temperature | Maintained at gentle reflux | The rate of addition of the alkyl halide should control the reflux. |

| Reaction Time | 1 - 3 hours post-addition | Monitor until most of the magnesium is consumed. |

| Expected Yield | 60 - 80% | Yields are highly dependent on the effectiveness of magnesium activation and the purity of reagents and solvent. |

Experimental Protocol

Materials and Reagents

-

This compound

-

Magnesium turnings

-